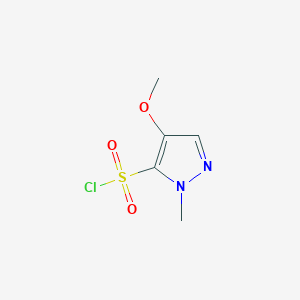

4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride

CAS No.: 1602221-12-4

Cat. No.: VC11999920

Molecular Formula: C5H7ClN2O3S

Molecular Weight: 210.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1602221-12-4 |

|---|---|

| Molecular Formula | C5H7ClN2O3S |

| Molecular Weight | 210.64 g/mol |

| IUPAC Name | 4-methoxy-2-methylpyrazole-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C5H7ClN2O3S/c1-8-5(12(6,9)10)4(11-2)3-7-8/h3H,1-2H3 |

| Standard InChI Key | LLJYZCGOHOKKQE-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C=N1)OC)S(=O)(=O)Cl |

| Canonical SMILES | CN1C(=C(C=N1)OC)S(=O)(=O)Cl |

Introduction

Structural and Chemical Properties

4-Methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride possesses the molecular formula C₅H₇ClN₂O₃S and a molecular weight of 210.64 g/mol. Its IUPAC name, 4-methoxy-2-methylpyrazole-3-sulfonyl chloride, reflects the substitution pattern: a methoxy group at position 4, a methyl group at position 1, and a sulfonyl chloride moiety at position 5 of the pyrazole ring. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 345.5±27.0 °C (760 mmHg) | |

| Density | 1.6±0.1 g/cm³ | |

| Flash Point | 162.8±23.7 °C | |

| Vapour Pressure (25°C) | 0.0±0.7 mmHg | |

| LogP (Partition Coefficient) | 0.55 |

The compound’s planar pyrazole ring and electron-withdrawing sulfonyl chloride group contribute to its reactivity, particularly in nucleophilic substitution reactions . The methoxy substituent enhances solubility in polar solvents, while the methyl group at position 1 stabilizes the ring structure against degradation.

Synthesis and Manufacturing

The synthesis of 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves chlorosulfonation of the parent pyrazole derivative. A standardized procedure includes:

-

Starting Material: 4-Methoxy-1-methyl-1H-pyrazole.

-

Reagent: Chlorosulfonic acid (ClSO₃H).

-

Conditions: Reaction at 0–5°C under anhydrous conditions to minimize side reactions.

The mechanism proceeds via electrophilic aromatic substitution, where chlorosulfonic acid introduces the sulfonyl chloride group at position 5. Post-synthesis purification employs column chromatography or recrystallization to achieve >95% purity . Industrial-scale production faces challenges in controlling exothermic reactions and optimizing yields, which currently range from 60–75%.

Reactivity and Functionalization

The sulfonyl chloride moiety in this compound is highly electrophilic, enabling diverse transformations:

Nucleophilic Substitution

Reaction with amines (e.g., 2-phenylethylamine) forms sulfonamide derivatives, a class of compounds with documented pharmacological activity . For example:

This reaction is typically conducted in dichloromethane with diisopropylethylamine (DIPEA) as a base, achieving yields of 41–78% .

Cross-Coupling Reactions

Future Directions

Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume